

Application of 3-tert-Butylisoxazol-5-amine in the Synthesis of Novel Agrochemicals

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Compound of Interest

Compound Name: 3-tert-Butylisoxazol-5-amine

Cat. No.: B1332903

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Introduction

3-tert-Butylisoxazol-5-amine is a versatile heterocyclic amine that serves as a key building block in the development of new agrochemicals.^{[1][2]} Its unique structural features, including the isoxazole ring and the bulky tert-butyl group, can impart desirable physicochemical properties to the final active ingredients, such as enhanced biological activity, improved metabolic stability, and favorable soil mobility. This document provides detailed application notes and experimental protocols for the synthesis of a representative herbicidal compound using **3-tert-Butylisoxazol-5-amine** as a key intermediate. The focus is on the synthesis of a novel sulfonylurea herbicide, a class of compounds known for their high efficacy at low application rates.

Application in Herbicide Synthesis

3-tert-Butylisoxazol-5-amine is a valuable precursor for the synthesis of isoxazolyl-sulfonylurea herbicides. The primary amino group of **3-tert-Butylisoxazol-5-amine** can readily react with sulfonyl isocyanates to form the characteristic sulfonylurea bridge, which is essential for the herbicidal activity of this class of compounds. The resulting N-(3-tert-butylisoxazol-5-yl)-N'-[(substituted-phenyl)sulfonyl]urea derivatives are potent inhibitors of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.

Representative Synthesis: Isoxazoly-Sulfonylurea Herbicide

A plausible application of **3-tert-Butylisoxazol-5-amine** is in the synthesis of a novel sulfonylurea herbicide. The following sections detail the synthesis of a representative compound, N-((3-tert-butylisoxazol-5-yl)carbamoyl)-2-chlorobenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the representative isoxazoly-sulfonylurea herbicide.

Parameter	Value
Starting Material	3-tert-Butylisoxazol-5-amine
Reagent	2-Chlorophenylsulfonyl isocyanate
Product	N-((3-tert-butylisoxazol-5-yl)carbamoyl)-2-chlorobenzenesulfonamide
Molecular Formula	C ₁₅ H ₁₇ ClN ₄ O ₄ S
Molecular Weight	392.84 g/mol
Theoretical Yield	Based on 1:1 molar ratio
Actual Yield	85-95%
Purity (by HPLC)	>98%
Melting Point	175-180 °C (decomposes)

Experimental Protocols

Materials:

- **3-tert-Butylisoxazol-5-amine** (≥98% purity)
- 2-Chlorophenylsulfonyl isocyanate (≥97% purity)

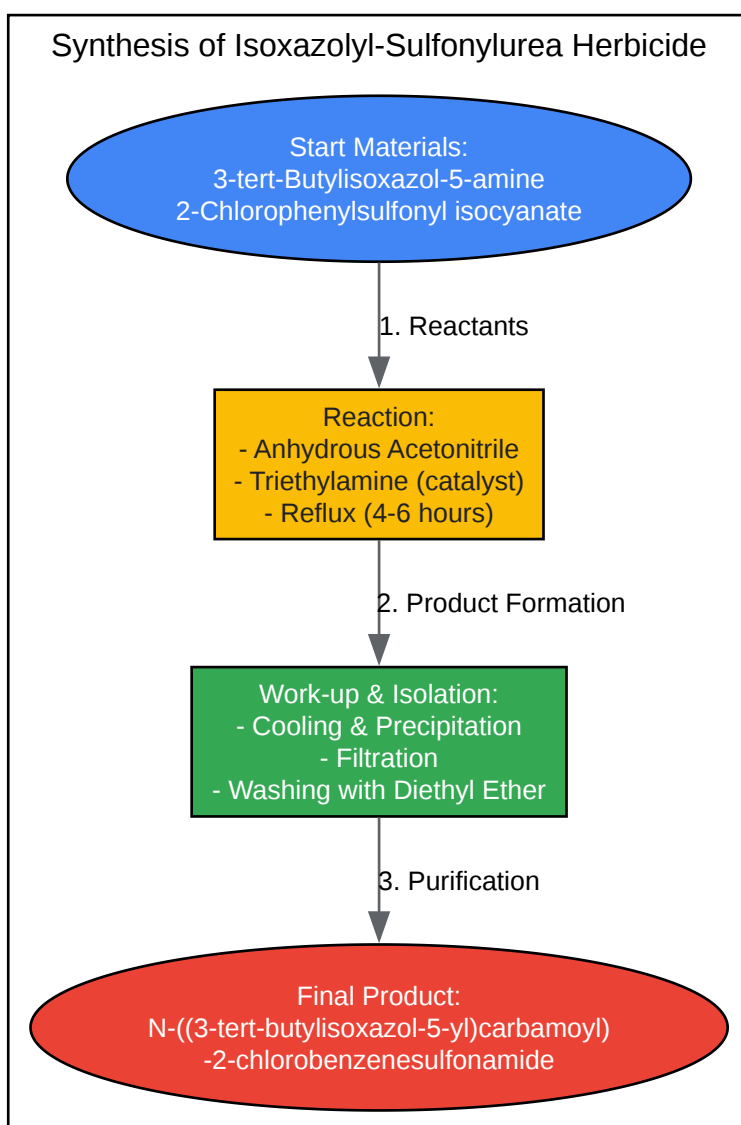
- Anhydrous acetonitrile (CH_3CN)
- Triethylamine (Et_3N)
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system
- Melting point apparatus

Procedure: Synthesis of N-((3-tert-butylisoxazol-5-yl)carbamoyl)-2-chlorobenzenesulfonamide

- **Reaction Setup:** In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 14.0 g (0.1 mol) of **3-tert-Butylisoxazol-5-amine** in 100 mL of anhydrous acetonitrile.
- **Addition of Base:** Add 1.4 mL (0.01 mol) of triethylamine to the solution.
- **Addition of Isocyanate:** While stirring the solution at room temperature, slowly add a solution of 21.7 g (0.1 mol) of 2-chlorophenylsulfonyl isocyanate in 50 mL of anhydrous acetonitrile from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form.
- **Isolation:** Filter the solid product and wash it with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and byproducts.

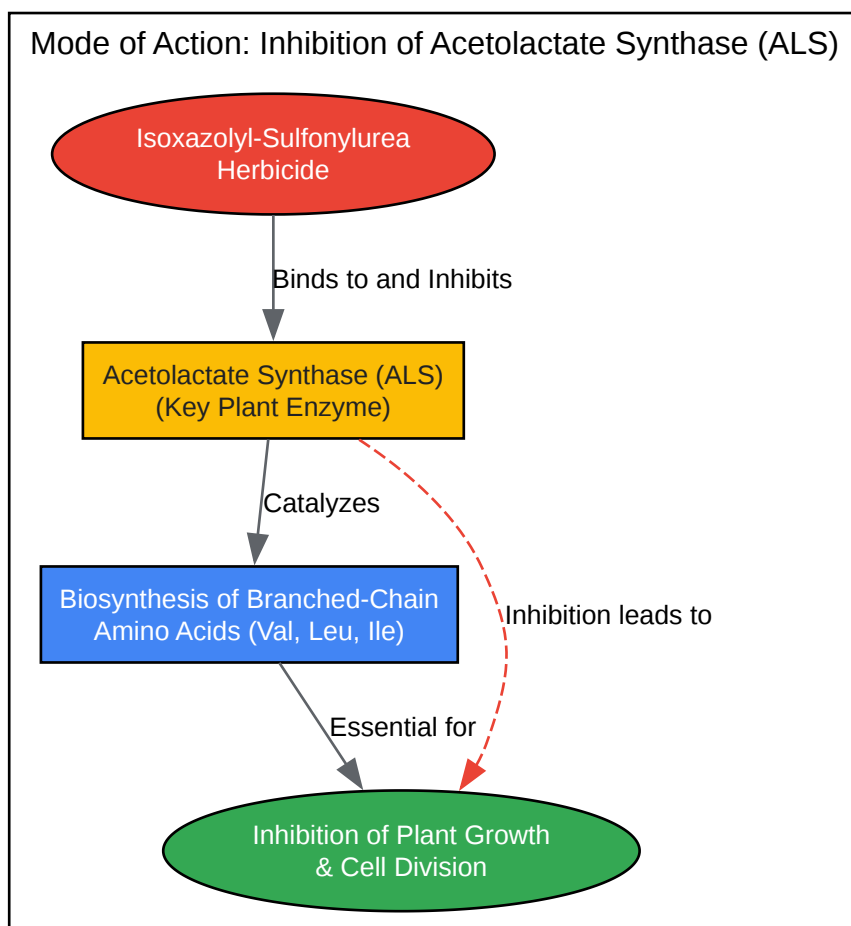
- **Drying and Purification:** Dry the collected solid under vacuum at 40-50 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
- **Characterization:** Characterize the final product by ^1H NMR, ^{13}C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Mandatory Visualizations



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Caption: Synthetic workflow for an isoxazolyl-sulfonylurea herbicide.



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Caption: Signaling pathway for sulfonylurea herbicide mode of action.

Conclusion

3-tert-Butylisoxazol-5-amine is a promising and versatile building block for the synthesis of novel agrochemicals. Its application in the preparation of isoxazoly-sulfonylurea herbicides, as demonstrated in this representative protocol, highlights its potential for creating potent and selective crop protection agents. The synthetic route is straightforward and amenable to process optimization for large-scale production. Further research into derivatives of this class of compounds could lead to the discovery of new herbicides with improved efficacy and environmental profiles.

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References

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Email: info@benchchem.com